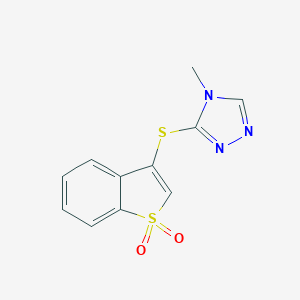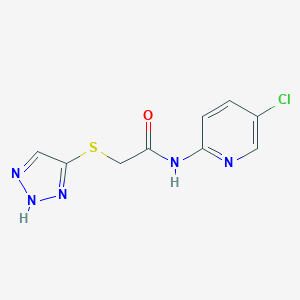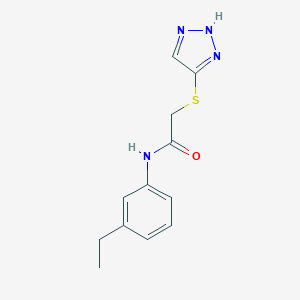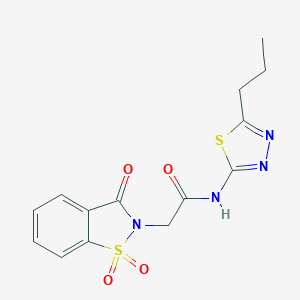![molecular formula C17H14N2OS B249493 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B249493.png)
1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone, also known as PISE, is a compound that has received significant attention in scientific research due to its potential applications in various fields. PISE is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure, making it an interesting molecule for chemical synthesis and biological studies.
作用机制
The mechanism of action of 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone is not fully understood, but it is believed to interact with specific targets in cells, such as enzymes and receptors. 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone has also been shown to bind to specific receptors, such as the adenosine A1 receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone has been shown to have various biochemical and physiological effects, depending on the target it interacts with. Inhibition of acetylcholinesterase by 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. Binding of 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone to adenosine A1 receptor can lead to the activation of various signaling pathways, which can affect various physiological processes, such as blood pressure regulation and inflammation.
实验室实验的优点和局限性
One advantage of 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone is that it is relatively easy to synthesize, making it accessible for researchers to obtain this compound for further studies. 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone has also been shown to have high potency and selectivity towards certain targets, making it a useful tool for studying specific biological processes. However, one limitation of 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone is that its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments involving this compound.
未来方向
There are several future directions for the study of 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone. One direction is to further investigate its mechanism of action and identify new targets that it interacts with. This can lead to the development of new drugs or tools for studying specific biological processes. Another direction is to explore the potential applications of 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone in materials science, such as the development of new sensors or electronic devices. Overall, 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone is a compound that has significant potential for scientific research, and further studies are needed to fully understand its properties and applications.
合成方法
The synthesis of 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone involves the reaction of 2-((phenylsulfanyl)methyl)phenylboronic acid with 5-bromo-1H-imidazole-2-thiol in the presence of a palladium catalyst. The reaction occurs through a Suzuki coupling reaction, which is a widely used method for the synthesis of biaryl compounds. The resulting product is then purified by column chromatography to obtain pure 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone. The synthesis of 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone is a relatively straightforward process, making it accessible for researchers to obtain this compound for further studies.
科学研究应用
1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone has been studied for its potential application in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In biochemistry, 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone has been used as a tool to study the function of enzymes and receptors. In materials science, 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone has been explored for its potential application in the development of new materials, such as conducting polymers.
属性
产品名称 |
1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone |
|---|---|
分子式 |
C17H14N2OS |
分子量 |
294.4 g/mol |
IUPAC 名称 |
1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C17H14N2OS/c20-16(14-9-5-2-6-10-14)12-21-17-18-11-15(19-17)13-7-3-1-4-8-13/h1-11H,12H2,(H,18,19) |
InChI 键 |
QAGQYGBUCXZTJF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B249410.png)


![{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B249419.png)
![4-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-2-butyn-1-ol](/img/structure/B249421.png)


![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B249425.png)
![N-(2-benzoylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B249427.png)
![2-({5-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylethanone](/img/structure/B249429.png)
![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249432.png)


![4-{[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-chlorobenzoate](/img/structure/B249436.png)